Methyl [4-(chlorosulfonyl)phenyl]carbamate
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Description
Methyl [4-(chlorosulfonyl)phenyl]carbamate is a chemical compound with the CAS Number: 21926-53-4 and a molecular weight of 249.67 . Its IUPAC name is methyl 4-(chlorosulfonyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis Applications
Synthesis of N-protected Allylic Amines : Methyl [4-(chlorosulfonyl)phenyl]carbamate is utilized in the synthesis of N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI). This method demonstrates the versatility of the compound in organic synthesis (Kim et al., 2001).
Synthesis of Methyl N-phenyl Carbamate : This compound is synthesized from aniline using methyl formate, a green and efficient carbonylating agent. This process offers a milder alternative to the conventional CO/CH3 OH route and demonstrates the compound's utility in more environmentally friendly synthesis methods (Yalfani et al., 2015).
Thermodynamic Analysis in Synthesis : this compound is critical in the synthesis of methylene diphenyl diisocyanate via non-phosgene routes. Thermodynamic analysis of its synthesis from dimethyl carbonate and aniline is crucial for guiding experimental research and process scaling (Hengshui, 2008).
Synthesis of Carbamate Moieties : The compound is used in the synthesis of various carbamate moieties. For instance, methyl [4-(oxoacetyl)phenyl]carbamate can be produced through the oxidation of methyl (4-acetylphenyl)carbamate, which is further used to synthesize diverse carbamate derivatives (Velikorodov & Shustova, 2017).
Analytical and Detection Applications
- Detection of Carbamate Pesticides : this compound plays a role in the detection of carbamate pesticides like carbosulfan, used in agriculture. Thin-layer chromatographic detection methods have been developed, highlighting its role in analytical chemistry (Bhatia & Sharma, 2011).
Pharmacological Research
- Antitumor and Antifilarial Agents : Derivatives of this compound, like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, have shown potential as antitumor and antifilarial agents. These studies demonstrate its relevance in developing new pharmacological agents (Kumar et al., 1993).
Properties
IUPAC Name |
methyl N-(4-chlorosulfonylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQWDWGLZDPBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346408 |
Source
|
Record name | methyl [4-(chlorosulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21926-53-4 |
Source
|
Record name | methyl [4-(chlorosulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-[4-(chlorosulfonyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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